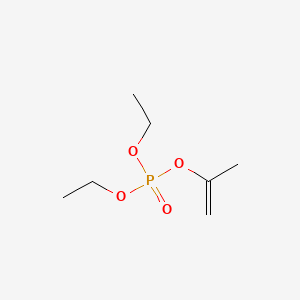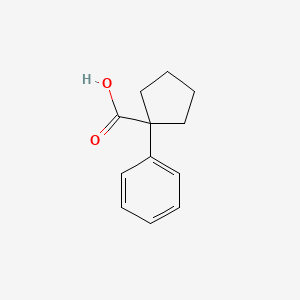
Diethyl isopropenyl phosphate
Vue d'ensemble
Description
Diethyl isopropenyl phosphate, also known as this compound, is an organophosphorus compound with the molecular formula C7H15O4P. This compound is a type of ester derived from phosphoric acid and isopropenyl alcohol. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl isopropenyl phosphate can be synthesized through the esterification of phosphoric acid with isopropenyl alcohol in the presence of a catalyst. One common method involves the reaction of phosphoric acid with diethyl azodicarboxylate in the presence of alcohols . The reaction typically occurs at room temperature and yields the corresponding phosphoric acid ester.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, diethyl isopropenyl ester often involves large-scale esterification processes. These processes may use different catalysts and reaction conditions to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl isopropenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester into different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, molecular iodine as a catalyst, and hydrogen peroxide as an oxidant . Reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
Major products formed from these reactions include phosphonic acids, phosphoramidates, and various phosphonate derivatives. These products have significant applications in different scientific fields .
Applications De Recherche Scientifique
Diethyl isopropenyl phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of phosphoric acid, diethyl isopropenyl ester involves its ability to form stable esters with various alcohols. The compound can undergo hydrolysis to release phosphoric acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by acidic or basic conditions and is essential for its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, diethyl ester: Similar in structure but lacks the isopropenyl group.
Phosphoric acid, dimethyl isopropenyl ester: Similar but with methyl groups instead of ethyl groups.
Phosphonic acid derivatives: Compounds with similar phosphorus-containing functional groups but different alkyl or aryl substituents.
Uniqueness
Diethyl isopropenyl phosphate is unique due to its isopropenyl group, which imparts distinct reactivity and properties compared to other phosphoric acid esters. This uniqueness makes it valuable in specific chemical reactions and applications where other esters may not be suitable .
Propriétés
IUPAC Name |
diethyl prop-1-en-2-yl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRYXWQEOZQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312835 | |
| Record name | Phosphoric acid, diethyl isopropenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5954-28-9 | |
| Record name | Diethyl 1-methylvinyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, diethyl isopropenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diethyl isopropenyl phosphate behave in copolymerization reactions?
A1: this compound (DEIPA) participates in free radical-initiated copolymerization reactions with other vinyl monomers like vinyl acetate (VAc) and acrylonitrile (AN) []. Research has shown that DEIPA exhibits a lower reactivity compared to VAc and AN in these reactions. Specifically, the monomer reactivity ratios for DEIPA with VAc are r(VAc) = 1.56 and r(DEIPA) = 0.44, and with AN are r(AN) = 15.2 and r(DEIPA) = 0.031 []. This lower reactivity is attributed to the presence of the -methyl substituent on the vinyl phosphate monomer [].
Q2: What is the impact of this compound incorporation on copolymer properties?
A2: The inclusion of DEIPA in copolymers influences both their molecular weight and viscosity. As the proportion of DEIPA units increases within the copolymer, both the intrinsic viscosity and the number-average molecular weight decrease []. This behavior suggests that DEIPA acts as a chain transfer agent during polymerization, leading to shorter polymer chains. Similar effects have been observed with diethyl vinylphosphonate (DEVPA), another vinyl phosphate monomer [].
Q3: Are there any calculated parameters that describe the reactivity of this compound?
A3: Yes, the Alfrey-Price parameters, Q and e, have been determined for DEIPA. These values provide insights into the reactivity of a monomer in copolymerization reactions. For DEIPA, Q values of 0.015 and 0.014 were calculated from its copolymerization with VAc and AN, respectively. The corresponding e values were determined to be 0.39 and 0.34 []. These values indicate that DEIPA has a lower resonance stabilization (Q) and a slightly electron-donating character (e) compared to monomers with higher Q and e values.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)

